molecular formula C9H17N5 B2733254 1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 343376-11-4

1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2733254
CAS No.: 343376-11-4
M. Wt: 195.27
InChI Key: GRXCOTFDXGJCEW-UHFFFAOYSA-N
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Description

1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is a chemical compound with the molecular formula C9H17N5 and a molecular weight of 195.27 g/mol. This compound is characterized by the presence of a cyclohexyl group attached to a tetraazole ring, which is further substituted with N,N-dimethylamine groups.

Scientific Research Applications

1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

The synthesis of 1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of cyclohexylamine with dimethylformamide dimethyl acetal (DMF-DMA) and sodium azide under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired tetraazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the tetraazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N,N-dimethylamine groups can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes . The tetraazole ring and the N,N-dimethylamine groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine can be compared with similar compounds such as:

    trans-N,N-dimethylcyclohexane-1,2-diamine: This compound also contains a cyclohexyl group and N,N-dimethylamine groups but lacks the tetraazole ring.

    (R,R)-(-)-N,N-dimethyl-1,2-cyclohexanediamine: Similar to the above compound, it contains a cyclohexyl group and N,N-dimethylamine groups but differs in its stereochemistry and absence of the tetraazole ring.

The uniqueness of this compound lies in the presence of the tetraazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclohexyl-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c1-13(2)9-10-11-12-14(9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCOTFDXGJCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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